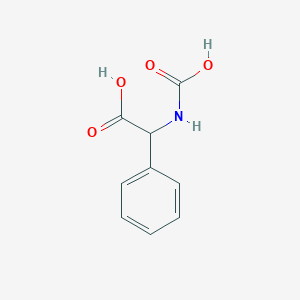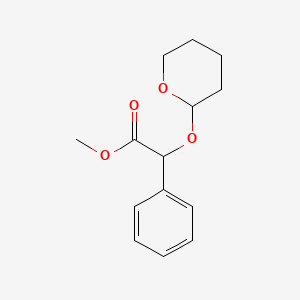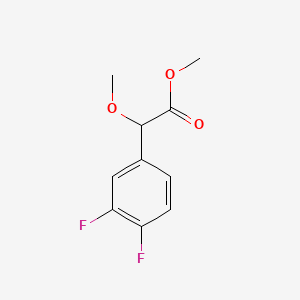
2-(Carboxyamino)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxyamino)-2-phenylacetic acid is an organic compound that features both a carboxyamino group and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxyamino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the amidation of phenylacetic acid derivatives. For instance, phenylacetic acid can be reacted with an appropriate amine under acidic or basic conditions to form the desired product. Another method involves the use of protecting groups to selectively introduce the carboxyamino functionality.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxyamino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyamino group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(Carboxyamino)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-(Carboxyamino)-2-phenylacetic acid exerts its effects involves interactions with specific molecular targets. The carboxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Lacks the carboxyamino group, making it less versatile in certain reactions.
2-Amino-2-phenylacetic acid: Contains an amino group instead of a carboxyamino group, leading to different reactivity and applications.
Uniqueness
2-(Carboxyamino)-2-phenylacetic acid is unique due to the presence of both a carboxyamino group and a phenylacetic acid moiety. This combination allows for a broader range of chemical reactions and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
2-(carboxyamino)-2-phenylacetic acid |
InChI |
InChI=1S/C9H9NO4/c11-8(12)7(10-9(13)14)6-4-2-1-3-5-6/h1-5,7,10H,(H,11,12)(H,13,14) |
Clave InChI |
RRTQTOBOLIGMED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Difluoromethoxy)phenyl]-5-[(1-phenyltriazol-4-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797995.png)
![3-(2,3-Dichlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797996.png)


![3-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10798022.png)
![5-Chloro-3-naphthalen-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798030.png)
![5-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B10798038.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2,2-dimethoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798041.png)
![Tert-butyl 3-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B10798045.png)

![5-Chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798051.png)
![5-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798067.png)
![6-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazin-2-amine](/img/structure/B10798070.png)
![6-chloro-N-[(Z)-cyclohexylmethylideneamino]pyrazin-2-amine](/img/structure/B10798078.png)
